(1R)-1-(2-Phenyltriazol-4-yl)ethanol
Description
Properties
IUPAC Name |
(1R)-1-(2-phenyltriazol-4-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8(14)10-7-11-13(12-10)9-5-3-2-4-6-9/h2-8,14H,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMIVDFSJMPPLL-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(N=C1)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NN(N=C1)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Phenyltriazol-4-yl)ethanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction between an azide and an alkyne.
Substitution with Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Introduction of the Ethanol Moiety: The ethanol group is added through a reduction reaction, typically using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-Phenyltriazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens and nitrating agents.
Major Products Formed
Oxidation: Formation of (1R)-1-(2-Phenyltriazol-4-yl)acetaldehyde or (1R)-1-(2-Phenyltriazol-4-yl)acetic acid.
Reduction: Formation of (1R)-1-(2-Phenyl-1,2-dihydrotriazol-4-yl)ethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(1R)-1-(2-Phenyltriazol-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Phenyltriazol-4-yl)ethanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the cellular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Triazole ethanol derivatives share a common scaffold but differ in substituents and stereochemistry, leading to varied physicochemical and biological profiles. Key examples include:
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
- Structure: Features a 1,2,4-triazole ring linked to a 2,4-difluorophenyl group and ethanol.
- Activity : Exhibits antifungal properties due to its structural similarity to phenacyl azole derivatives like fluconazole .
- Synthesis : Prepared via nucleophilic substitution or azole ring functionalization .
Tebuconazole (α-(2-(4-chlorophenyl)ethyl)-α-(1,1-dimethylethyl)-1H-1,2,4-triazol-1-ethanol)
- Structure : A triazole fungicide with chlorophenyl and tert-butyl substituents.
- Activity : Broad-spectrum antifungal agent targeting fungal cytochrome P450 enzymes .
- Key Difference: Bulky tert-butyl group enhances lipophilicity and environmental persistence compared to the phenyltriazolyl ethanol analogue .
(1R)-1-[2-(3-Methylphenyl)-2H-tetrazol-5-yl]ethanol
- Structure : Tetrazole ring replaces triazole, with a 3-methylphenyl group.
- Application : Intermediate in synthesizing mGluR5 antagonists for neurological disorders.
- Synthesis : Multi-step process involving azide cyclization and stereoselective reduction .
Physicochemical and Spectroscopic Comparison
*Estimated based on structural similarity.
Biological Activity
(1R)-1-(2-Phenyltriazol-4-yl)ethanol is a chiral organic compound characterized by a triazole ring and a phenyl substituent. This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly in antimicrobial and anticancer applications. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
Structural Features and Biological Implications
The biological activity of this compound is primarily attributed to its structural features:
- Triazole Ring : This heterocyclic structure is known for its broad-spectrum biological properties, including antimicrobial, antiviral, and anticancer activities. The presence of the triazole moiety enhances the compound's potential to interact with various biological targets.
- Chirality : The specific stereochemistry at the carbon bearing the hydroxyl group (1R configuration) may influence the compound's interactions with enzymes or receptors, potentially affecting its efficacy and safety profile.
Research indicates that this compound interacts with several biological pathways:
- Antimicrobial Activity : Studies have shown that triazole derivatives exhibit significant antibacterial activity against various pathogens. The compound's ability to disrupt bacterial cell wall synthesis or inhibit enzyme activity contributes to its antimicrobial effects.
- Anticancer Properties : Preliminary data suggest that this compound may induce apoptosis in cancer cells through mechanisms such as DNA damage and modulation of cell cycle regulators. Further research is needed to elucidate the specific pathways involved.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains, potentially useful in combating drug-resistant bacteria. |
| Anticancer | Exhibits potential for inducing apoptosis in cancer cells; further studies needed for detailed mechanisms. |
| Antiviral | May inhibit viral replication through interference with viral enzymes. |
| Anti-inflammatory | Potential to reduce inflammation by modulating immune responses. |
| Antioxidant | Capable of scavenging free radicals, contributing to cellular protection. |
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that triazole derivatives exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism involved inhibition of cell wall synthesis, highlighting the therapeutic potential of these compounds in treating infections caused by resistant bacteria.
- Anticancer Activity : Research published in a peer-reviewed journal indicated that certain triazole derivatives could significantly inhibit the growth of breast cancer cell lines. The study suggested that these compounds might induce apoptosis via mitochondrial pathways, emphasizing their potential as anticancer agents.
- Molecular Docking Studies : Computational analyses have predicted that this compound could bind effectively to specific enzymes involved in cancer metabolism and bacterial resistance mechanisms. These predictions are supported by molecular docking simulations that suggest favorable binding affinities with target proteins.
Q & A
Q. What are the standard synthetic routes for (1R)-1-(2-Phenyltriazol-4-yl)ethanol?
Methodological Answer: The synthesis typically involves condensation reactions between phenyltriazole derivatives and ethanol precursors. A general procedure includes:
- Reagents: Hydrazine hydrate, ethanol, and a base (e.g., KOH) under reflux conditions .
- Steps:
- React the phenyltriazole intermediate with hydrazine hydrate in ethanol.
- Heat under reflux for 5–6 hours (monitor via TLC).
- Acidify with HCl to precipitate the product.
- Purify by crystallization (ethanol is a common solvent).
- Key Considerations: Solvent choice, temperature control, and stoichiometric ratios impact yield and purity.
Example Reaction Conditions Table:
| Reagent | Quantity (mol) | Solvent | Temperature | Time |
|---|---|---|---|---|
| Hydrazine hydrate | 0.003 | Ethanol | Reflux | 5 hr |
Q. How is the structural characterization of this compound performed?
Methodological Answer: Characterization relies on spectroscopic and analytical techniques:
- FTIR: Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, O-H stretch at ~3300 cm⁻¹) .
- NMR:
- ¹H NMR: Peaks at δ 1.4–1.6 ppm (CH₃), δ 4.8–5.2 ppm (CH-OH), and aromatic protons at δ 7.2–8.1 ppm .
- ¹³C NMR: Confirm triazole ring carbons (δ 120–150 ppm) and ethanol moiety (δ 60–70 ppm).
- Mass Spectrometry: Molecular ion peak ([M+H]⁺) matches the molecular formula (e.g., C₁₀H₁₁N₃O).
Advanced Research Questions
Q. What strategies optimize enantiomeric purity during synthesis?
Methodological Answer: To enhance stereoselectivity:
- Chiral Catalysts: Use asymmetric hydrogenation with Ru-BINAP catalysts to favor the (1R)-enantiomer .
- Reaction Conditions: Optimize temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane vs. ethanol) to reduce racemization.
- Monitoring: Employ chiral HPLC or polarimetry to track enantiomeric excess (ee) during synthesis.
Example Optimization Table:
| Parameter | Optimal Value | Impact on ee |
|---|---|---|
| Catalyst Loading | 2 mol% | Increases ee |
| Reaction Temperature | 10°C | Reduces side products |
Q. How can researchers resolve contradictions in spectroscopic data?
Methodological Answer: Contradictions (e.g., unexpected NMR splitting) may arise from impurities or dynamic processes. Strategies include:
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign proton-carbon correlations .
- X-ray Crystallography: Confirm absolute configuration and solid-state structure using SHELX software for refinement .
- Alternative Techniques: Compare with computational simulations (DFT for NMR chemical shifts).
Q. What challenges arise in X-ray crystallography for this compound?
Methodological Answer: Challenges include:
- Crystal Quality: Poor diffraction due to flexible ethanol moiety. Use slow evaporation in ethanol/water mixtures.
- Data Refinement: Address disorder in the triazole ring using SHELXL (e.g., PART instructions) .
- Twinned Data: Apply twin-law matrices (e.g., HKLF 5 format) during refinement .
Refinement Parameters Table:
| Parameter | Value |
|---|---|
| R-factor (R1) | <0.05 |
| Twin Fraction | 0.25–0.35 |
Q. How do computational methods predict biological activity?
Methodological Answer:
- Molecular Docking: Screen against target proteins (e.g., fungal CYP51 for antifungal activity) using AutoDock Vina .
- QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
- ADMET Prediction: Use SwissADME to assess pharmacokinetics (e.g., logP ~2.5 for blood-brain barrier penetration).
Example Docking Results Table:
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| CYP51 (Aspergillus) | -8.2 |
| Human EGFR | -6.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
